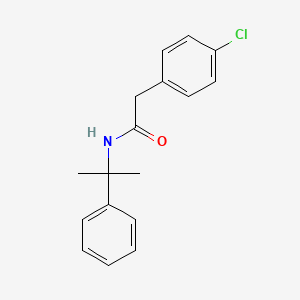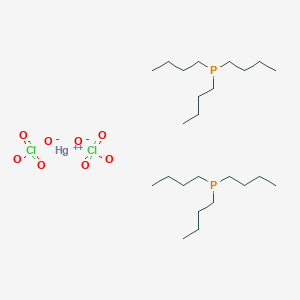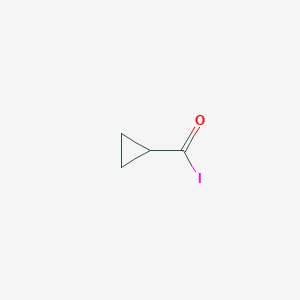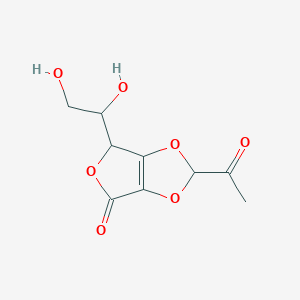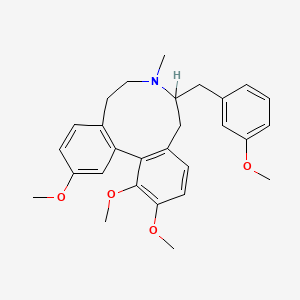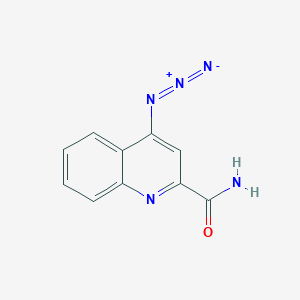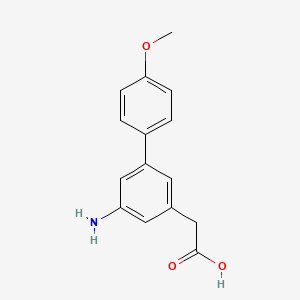![molecular formula C32H56 B14438602 (8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene] CAS No. 76377-45-2](/img/structure/B14438602.png)
(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(8’S,9’S,10’R,13’R,14’S,17’R)-10’,13’-Dimethyl-17’-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4’-cyclopenta[a]phenanthrene]” is a complex organic molecule It belongs to the class of spiro compounds, which are characterized by a unique structural feature where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including cyclization and spiro formation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for such complex compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different functional groups.
Reduction: Reduction reactions can alter its structure and properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce ketones or alcohols, while substitution could introduce halogens or other functional groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds and complex organic molecules with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which can confer unique chemical and biological properties.
Properties
CAS No. |
76377-45-2 |
|---|---|
Molecular Formula |
C32H56 |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-4,1'-cyclohexane] |
InChI |
InChI=1S/C32H56/c1-23(2)11-9-12-24(3)26-14-15-27-25-13-16-29-31(5,28(25)17-22-30(26,27)4)18-10-21-32(29)19-7-6-8-20-32/h23-29H,6-22H2,1-5H3/t24-,25+,26-,27+,28+,29?,30-,31-/m1/s1 |
InChI Key |
JFXASYLDVACUOD-NVWHWHMQSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC45CCCCC5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC45CCCCC5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



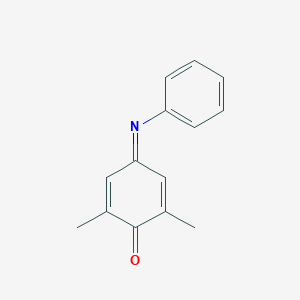
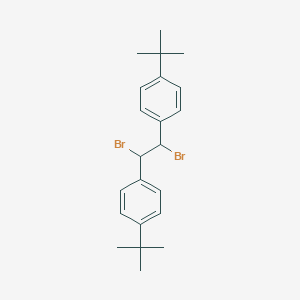
![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
